Ethyl-4-bromo-3-methylbut-2-enoate

Overview

Description

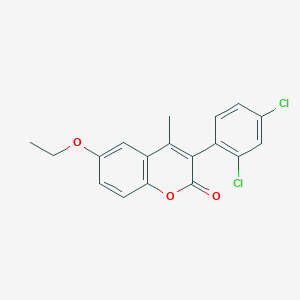

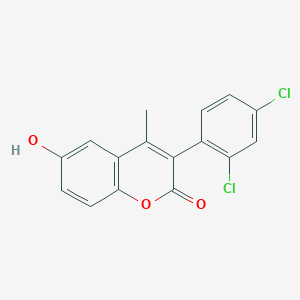

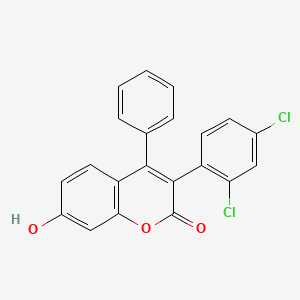

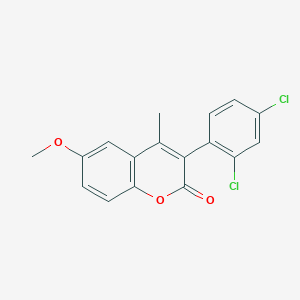

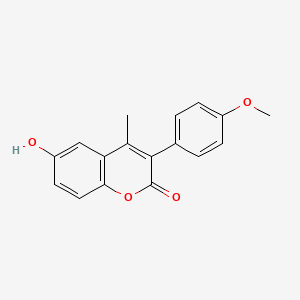

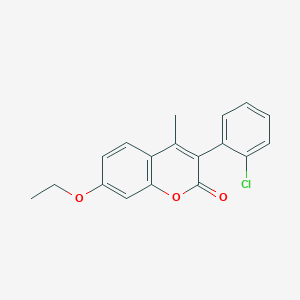

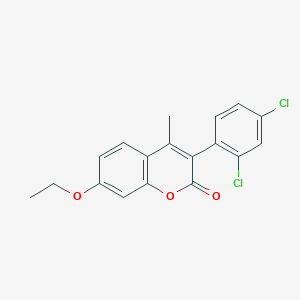

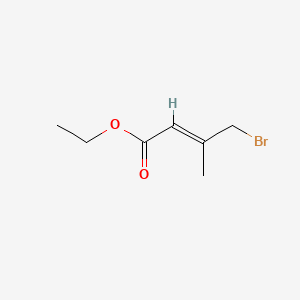

Ethyl-4-bromo-3-methylbut-2-enoate is a heterocyclic organic compound with the molecular formula C7H11BrO2 and a molecular weight of 207.07 . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of Ethyl-4-bromo-3-methylbut-2-enoate consists of seven carbon atoms, eleven hydrogen atoms, one bromine atom, and two oxygen atoms . The structure can be represented as C7H11BrO2 .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl-4-bromo-3-methylbut-2-enoate are not detailed in the search results, it’s known that bromoesters like this compound are useful in organic synthesis .Scientific Research Applications

Photoactive Materials

“Ethyl-4-bromo-3-methylbut-2-enoate” has been used in the synthesis of photoactive materials . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches through external control . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Deuterated Compounds

The compound has potential applications in the creation of deuterated compounds . Deuterated compounds hold important application value in nuclear magnetic resonance analysis, the exploration of reaction mechanisms, and research in drug metabolism . Incorporating deuterium at specific positions may necessitate the development of new and often intricate synthetic methodologies .

Peptide Synthesis

“Ethyl-4-bromo-3-methylbut-2-enoate” can be used in the synthesis of peptides . Recent progress in peptide synthesis resulted in the elaboration of novel coupling agents. One successful approach involves the application of thiazolium salts .

Electroreductive Deuteroarylation

The compound can be used in electroreductive deuteroarylation of alkenes . This environmentally friendly approach allows for anti-Markovnikov selective deuteroarylation of alkenes and aryl iodides with D2O as the deuterium source .

Photomechanical Molecular Crystals

“Ethyl-4-bromo-3-methylbut-2-enoate” can be used in the development of photomechanical molecular crystals . These crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .

Light Responsive Smart Materials

The compound can be used in the development of next-generation light-responsive smart materials . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .

properties

IUPAC Name |

ethyl (E)-4-bromo-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPWHZOYUGYXFA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-4-bromo-3-methylbut-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.